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molecular formula FeH18N3O18 B148018 Iron(III) nitrate nonahydrate CAS No. 7782-61-8

Iron(III) nitrate nonahydrate

Cat. No. B148018
M. Wt: 404 g/mol
InChI Key: SZQUEWJRBJDHSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08877752B2

Procedure details

900 mL of ammonia was condensed at −78° C. 1 g of thinly shaven strips of sodium was added followed by 1.0 g of iron (III) nitrate nonahydrate. Upon disappearance of the deep blue color 25 g of thinly shaven strips of sodium was added. After 30 mins of stirring at −78° C., 50 g of 2,5-dichloroanisole was added as a solution in hexane (70 mL) dropwise and the reaction warmed to −45° C. for 2 hrs. Upon completion the ammonia was allowed to evaporate. The crude pot was then diluted in chloroform and 100 g of NH4Cl was added slowly. The combines were taken up in a separatory funnel and washed with water (3×) followed by brine (1×). The organic layer was dried over sodium sulfate and concentrated in vacuo. The resulting solid can be used without further purification. Yield: 99%.
Quantity
900 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 g
Type
reactant
Reaction Step Four
Quantity
70 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH3:1].[Na].[Cl:3][C:4]1[CH:9]=[CH:8][C:7](Cl)=[CH:6][C:5]=1[O:11][CH3:12]>CCCCCC.O.O.O.O.O.O.O.O.O.[N+]([O-])([O-])=O.[Fe+3].[N+]([O-])([O-])=O.[N+]([O-])([O-])=O>[Cl:3][C:4]1[CH:9]=[CH:8][C:7]([NH2:1])=[CH:6][C:5]=1[O:11][CH3:12] |f:4.5.6.7.8.9.10.11.12.13.14.15.16,^1:1|

Inputs

Step One
Name
Quantity
900 mL
Type
reactant
Smiles
N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Four
Name
Quantity
50 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)Cl)OC
Name
Quantity
70 mL
Type
solvent
Smiles
CCCCCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Six
Name
Quantity
1 g
Type
catalyst
Smiles
O.O.O.O.O.O.O.O.O.[N+](=O)([O-])[O-].[Fe+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After 30 mins of stirring at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
condensed at −78° C
TEMPERATURE
Type
TEMPERATURE
Details
the reaction warmed to −45° C. for 2 hrs
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to evaporate
ADDITION
Type
ADDITION
Details
The crude pot was then diluted in chloroform
ADDITION
Type
ADDITION
Details
100 g of NH4Cl was added slowly
CUSTOM
Type
CUSTOM
Details
The combines were taken up in a separatory funnel
WASH
Type
WASH
Details
washed with water (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting solid can be used without further purification

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClC1=C(C=C(N)C=C1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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